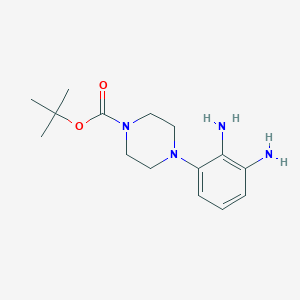

叔丁基4-(2,3-二氨基苯基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

晶体学和生物学研究

叔丁基4-(2,3-二氨基苯基)哌嗪-1-羧酸酯及其衍生物已通过X射线衍射和光谱学等技术对其结构性质进行了广泛的研究。这些研究提供了对其分子结构的见解,这对于理解它们在各种化学和生物环境中的相互作用和反应性至关重要。例如,叔丁基4-(2-乙氧基-2-氧代乙基)-哌嗪-1-羧酸酯和叔丁基4-(2-肼基-2-氧代乙基)哌嗪-1-羧酸酯等衍生物显示出有趣的晶体结构和分子间相互作用。此外,这些化合物已被评估其抗菌和抗真菌活性,对几种微生物表现出中等有效性 (Kulkarni等人,2016).

合成和分子结构分析

各种叔丁基哌嗪-1-羧酸酯化合物的合成和分子结构一直是研究的主题,突出了它们作为化学合成中有价值的中间体的潜力。研究报告了合成过程,提供了对键长和键角的详细分析,这对于理解这些化合物的化学行为至关重要。此类研究对有机化学和材料科学领域做出了重大贡献 (Mamat等人,2012).

防腐性能

叔丁基哌嗪-1-羧酸酯衍生物的一项新应用是在防腐领域。例如,叔丁基4-[(4-甲基苯基)羰基]哌嗪-1-羧酸酯已被研究其在酸性环境中防止碳钢等金属腐蚀的有效性。这项研究对工业应用具有影响,特别是在保护金属表面免受腐蚀性损坏方面 (Praveen等人,2021).

药物中间体合成

叔丁基哌嗪-1-羧酸酯化合物也是生物活性化合物合成中的有价值的中间体。它们在制造抗癌药物和其他药物化合物的中间体中的应用凸显了它们在药物研究中的重要性。例如,叔丁基-4-(4-氨基-3-甲基-5-硝基苯基)哌嗪-1-羧酸酯已被合成为苯并咪唑化合物的中间体,苯并咪唑化合物具有多种生物活性 (柳亚虎,2010).

作用机制

Target of Action

Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives are known to serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .

Mode of Action

The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring . These features enhance favorable interaction with macromolecules .

Biochemical Pathways

It’s known that piperazine derivatives can influence a variety of biological pathways due to their wide spectrum of biological activities .

Pharmacokinetics

The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties . These characteristics can influence the bioavailability of the compound.

Result of Action

Compounds containing piperazine rings have been associated with antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

属性

IUPAC Name |

tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)19-9-7-18(8-10-19)12-6-4-5-11(16)13(12)17/h4-6H,7-10,16-17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQZTHKVIZFSRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2,3-diaminophenyl)piperazine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-ol](/img/structure/B2478038.png)

![2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B2478042.png)

![4-((Benzo[d][1,3]dioxol-5-ylmethyl)thio)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2478045.png)

![1-(Cyclopropylmethyl)-2-[(2-fluoronaphthalen-1-yl)oxymethyl]aziridine](/img/structure/B2478050.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

![1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-[2-(2-thienyl)ethyl]piperidine-3-carboxamide](/img/structure/B2478052.png)

![4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2478061.png)